molecular formula C10H26Cl3N3 B1448740 (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride CAS No. 1803587-31-6

(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride

Cat. No.: B1448740
CAS No.: 1803587-31-6
M. Wt: 294.7 g/mol
InChI Key: XDDKQOZJLAFBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride is a chemical compound with the molecular formula C10H24ClN3. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride typically involves the reaction of 2-(azepan-1-yl)ethylamine with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various cellular processes. The compound may also inhibit specific enzymes, leading to changes in metabolic pathways and cellular functions .

Comparison with Similar Compounds

(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

N'-[2-(azepan-1-yl)ethyl]ethane-1,2-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3.3ClH/c11-5-6-12-7-10-13-8-3-1-2-4-9-13;;;/h12H,1-11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDKQOZJLAFBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCNCCN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride
Reactant of Route 4
Reactant of Route 4
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.